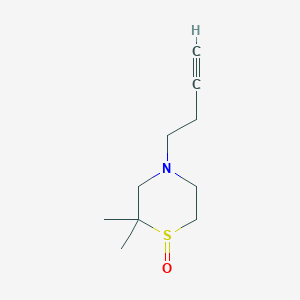

![molecular formula C16H15N3O4 B2355176 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile CAS No. 852385-27-4](/img/structure/B2355176.png)

2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

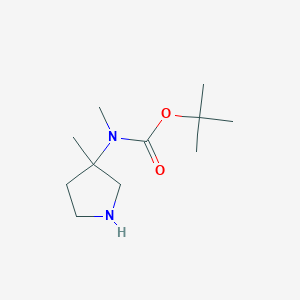

“2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile” is a specialty product for proteomics research . It has a molecular formula of C16H15N3O4 and a molecular weight of 313.32 .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Aplicaciones Científicas De Investigación

Alpha-Blocking Activity

2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile and its derivatives have been studied for their alpha-blocking activities. Derivatives like 5-[1-cyano-4-[[2-(2-ethoxyphenoxy) ethyl]amino]-1-isopropylbutyl]-2-methoxy-benzenesulfonamide and 5-[1-cyano-4-[[2-(5-fluoro-2-methoxyphenoxy)ethyl] amino]-1-isopropylbutyl]-2-methoxybenzenesulfonamide were found to have activities comparable to prazosin, a typical alpha-blocker (Sakurai et al., 1990).

Chemical Reactions and Spectral Characterization

The compound and its analogues have been used in various chemical reactions, providing insights into their structures and spectral characteristics. For instance, the preparation of 2-Fluoro-5-nitrobenzonitrile involved reactions with various compounds, offering insights into the electronic structures of resultant derivatives (Wilshire, 1967).

Synthesis of Ligands and Antimicrobial Activity

This chemical has been used in the synthesis of ligands like Schiff bases. Studies have shown these ligands to exhibit moderate antibacterial and antifungal activities (Vinusha et al., 2015).

Applications in Drug Synthesis

It has been utilized in the synthesis of drugs like Gefitinib, showcasing its relevance in pharmaceutical chemistry (Jin et al., 2005).

Photophysical Characterization in Organic Light Emitting Diodes

Organotin compounds derived from such chemicals have been studied for their application in organic light-emitting diodes. Their photophysical properties have been analyzed, contributing to the development of these electronic devices (García-López et al., 2014).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, such as pyrrolo[3,2-l]acridinones, offering potential for diverse applications in chemistry (Rozhkova et al., 2017).

Propiedades

IUPAC Name |

2-[2-(2-methoxyphenoxy)ethylamino]-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-22-15-4-2-3-5-16(15)23-9-8-18-14-7-6-13(19(20)21)10-12(14)11-17/h2-7,10,18H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLIBGCNMABVCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

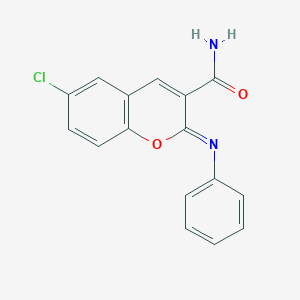

![1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2355093.png)

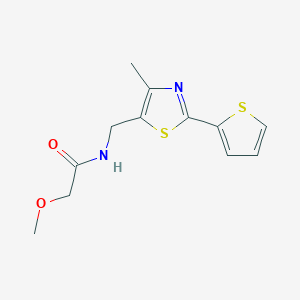

![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)

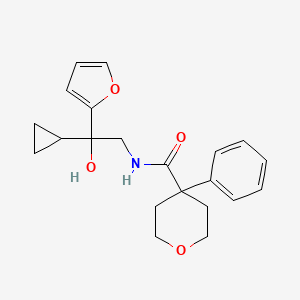

![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)

![4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2355100.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355109.png)

![N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2355113.png)